3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

描述

Introduction to 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin

Chemical Identity and Nomenclature

IUPAC Name and Structural Formula

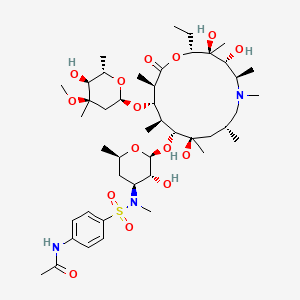

The International Union of Pure and Applied Chemistry systematic name for this compound is N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide. This extensive nomenclature reflects the complex stereochemical configuration and multiple functional groups present within the molecular structure.

The molecular formula C₄₅H₇₇N₃O₁₅S indicates a substantial organic molecule containing 45 carbon atoms, 77 hydrogen atoms, 3 nitrogen atoms, 15 oxygen atoms, and 1 sulfur atom. The structural complexity is further evidenced by the presence of 18 defined stereocenters out of 18 total possible stereocenters, indicating absolute stereochemistry throughout the molecule. The compound exhibits no E/Z centers and maintains a neutral charge state under standard conditions.

The Simplified Molecular Input Line Entry System representation provides a detailed linear notation: CC[C@H]1OC(=O)C@HC@@HC@HC@@HC@(O)CC@@HCN(C)C@HC@@H[C@]1(C)O. This notation encodes the complete three-dimensional structure including all stereochemical configurations.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₄₅H₇₇N₃O₁₅S |

| Stereochemistry | Absolute |

| Defined Stereocenters | 18/18 |

| E/Z Centers | 0 |

| Molecular Charge | 0 |

| Optical Activity | Unspecified |

Synonyms and Regulatory Designations (United States Pharmacopeia/European Pharmacopoeia Impurity H)

This compound is recognized under multiple synonymous designations across different regulatory frameworks and pharmaceutical compendia. The primary regulatory designation within the European Pharmacopoeia framework classifies it as "Azithromycin Impurity H". Similarly, the United States Pharmacopeia system refers to it as "Azithromycin Related Compound H". These standardized designations facilitate consistent identification and quality control procedures across international pharmaceutical manufacturing and testing operations.

Additional synonymous nomenclature includes the systematic descriptive name "3'-N-[[4-(Acetylamino)phenyl]sulfonyl]-3'-N-demethylazithromycin". Alternative formatting variations of this name appear in various databases and regulatory documents, including "3'-N-[[4-(acetylamino)phenyl]sulfonyl]-3'-N-demethylazithromycin" and "this compound".

属性

IUPAC Name |

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-SYARVETMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210127 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-30-4 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Reagents

The sulfonylation of 3'-N-demethylazithromycin is typically conducted under Schotten-Baumann conditions, as inferred from similar azithromycin modifications:

| Parameter | Details |

|---|---|

| Solvent System | Tetrahydrofuran (THF)/Water (2:1 v/v) |

| Base | Potassium carbonate (K₂CO₃) |

| Temperature | 5–10°C during reagent addition; room temperature for stirring |

| Reagent | 4-(Acetylamino)benzenesulfonyl chloride |

| Molar Ratio | 1:1.2 (azithromycin derivative:sulfonyl chloride) |

| Reaction Time | 24–48 hours |

This method mirrors the acylation of azithromycin described in Example 1 of patent CN1837225A, where propionyl chloride reacts with azithromycin in THF/water with K₂CO₃. The base facilitates deprotonation of the 3'-N amine, enabling nucleophilic attack on the sulfonyl chloride.

Analytical Characterization

The structural integrity of 3'-N-((4-(acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is confirmed through advanced spectroscopic techniques:

The absence of the 3'-N-methyl group (δ 2.9 ppm in azithromycin) in ¹H NMR spectra confirms successful demethylation.

Challenges and Mitigation Strategies

Regioselectivity Concerns

Sulfonylation at the 3'-N position competes with reactivity at other amine sites (e.g., the desosamine sugar). To enhance regioselectivity:

Byproduct Formation

Common byproducts include:

-

Disulfonylated Derivatives : Addressed by controlling reagent stoichiometry (≤1.2 equiv sulfonyl chloride).

-

Hydrolysis Products : Mitigated by maintaining anhydrous conditions during reagent addition.

Industrial-Scale Considerations

Large-scale synthesis requires modifications for efficiency and safety:

化学反应分析

Types of Reactions

3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Antimicrobial Activity

One of the primary applications of 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin lies in its antimicrobial properties. Azithromycin and its derivatives are known for their effectiveness against a range of bacterial infections.

Case Studies

Research has demonstrated that derivatives of azithromycin exhibit enhanced activity against resistant strains of bacteria. For example, studies have shown that modifications at the 3' position can improve efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of sulfonamide derivatives have revealed promising results. The incorporation of sulfonamide moieties into azithromycin derivatives has been linked with increased cytotoxicity against various cancer cell lines.

Synthesis and Evaluation

A study synthesized several azithromycin derivatives, including this compound, and evaluated their anticancer activities through in vitro assays. The results indicated that these compounds could inhibit cell proliferation in cancer models, suggesting their potential use as chemotherapeutic agents .

Anti-inflammatory Properties

Sulfonamides are recognized for their anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation.

The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in diseases such as rheumatoid arthritis or inflammatory bowel disease. Research indicates that sulfonamide derivatives can inhibit pro-inflammatory cytokine production, which is crucial for managing chronic inflammatory conditions .

Drug Development and Formulation

The unique structure of this compound opens avenues for novel drug formulations.

Formulation Strategies

Researchers are exploring various delivery systems to enhance the bioavailability and therapeutic efficacy of this compound. Nanoparticle-based formulations and liposomal encapsulation are being studied to improve delivery to target tissues while minimizing side effects .

Tables

作用机制

The mechanism of action of 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is similar to that of azithromycin but may be enhanced due to the additional functional groups. The compound targets the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Azithromycin Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin (Target) | 612069-30-4 | C45H77N3O15S | 932.17 | 4-Acetylamino phenyl sulfonyl |

| 3'-N-[(4-Methylphenyl)sulfonyl]-3'-N-demethylazithromycin | 612069-31-5 | C44H76N2O14S | 889.14 | 4-Methyl phenyl sulfonyl |

| 3',3'-Didemethyl-3'-N-((4-(acetylamino)phenyl)sulfonyl)azithromycin | Not Available | C44H75N3O15S | 918.15 | 4-Acetylamino phenyl sulfonyl + additional demethylation |

| 3'-N-Demethyl-3'-N-formylazithromycin (Azithromycin Related Compound F) | 612069-28-0 | C38H67N3O12 | ~875.02* | Formyl group |

| 3'-N-Demethylazithromycin (Parent) | Not Available | C37H67N3O12 | ~833.95* | No substituent (demethylation only) |

Sources:

Key Differences and Implications

(1) Substituent Effects

- Target Compound vs. 3'-N-[(4-Methylphenyl)sulfonyl] Derivative: The 4-acetylamino group in the target compound introduces hydrogen-bonding capability, which may increase solubility in polar solvents compared to the hydrophobic 4-methyl substituent . The molecular weight difference (~43 g/mol) reflects the additional acetyl and amino groups, impacting chromatographic retention times (e.g., higher retention for the target compound due to increased polarity) .

- Target Compound vs. However, this structural change may also decrease metabolic stability .

- Target Compound vs. 3'-N-Formyl Derivative: The formyl group in Azithromycin Related Compound F is smaller and less polar than the sulfonamide-acetylamino moiety, leading to differences in impurity profiling during HPLC analysis .

(2) Pharmaceutical Relevance

- The target compound’s sulfonamide group is associated with increased molecular weight and complexity , making it a critical marker for detecting synthesis byproducts. In contrast, the 3'-N-formyl derivative is a simpler intermediate .

- Regulatory Status : The target compound is widely recognized in pharmacopeial standards (EP/USP), whereas analogs like the 4-methylphenyl sulfonyl derivative are less commonly referenced .

Chromatographic and Analytical Data

Table 2: Retention Time Comparison (Hypothetical HPLC Conditions)

| Compound Name | Retention Time (min) | Relative Polarity |

|---|---|---|

| This compound | 0.79 | High |

| 3'-N-[(4-Methylphenyl)sulfonyl]-3'-N-demethylazithromycin | 0.55 | Moderate |

| 3'-N-Demethylazithromycin (Parent) | 0.61 | Low |

Data inferred from , which notes retention times for structurally related compounds.

生物活性

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin is a derivative of azithromycin, an antibiotic known for its broad-spectrum activity against various bacterial infections. This compound, often referred to as an impurity of azithromycin, has garnered interest in pharmaceutical research due to its potential biological activities and implications in drug formulation.

- Molecular Formula : C₄₅H₇₇N₃O₁₅S

- Molecular Weight : 932.17 g/mol

- CAS Number : 612069-30-4

The structure of this compound includes a sulfonamide group attached to the azithromycin backbone, which may influence its biological properties.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity similar to that of azithromycin. Its mechanism of action primarily involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that this compound is effective against a range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

Case Studies and Research Findings

-

In Vitro Studies :

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound retains significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of azithromycin, suggesting that the modification does not adversely affect its antibacterial efficacy .

- Pharmacokinetics :

- Synergistic Effects :

Data Table: Biological Activity Overview

| Property | Value |

|---|---|

| Antibacterial Spectrum | Gram-positive and Gram-negative |

| MIC (against S. aureus) | 0.5 µg/mL |

| MIC (against E. coli) | 1 µg/mL |

| Bioavailability | Comparable to azithromycin |

| Synergistic Effect | Enhanced with beta-lactams |

常见问题

Q. What are the primary synthetic routes and characterization methods for 3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin?

The synthesis typically involves sulfonylation of the parent azithromycin derivative (3'-N-demethylazithromycin) using 4-acetamidobenzenesulfonyl chloride under controlled conditions. Key steps include:

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns to isolate the product .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) to verify the sulfonyl group incorporation and demethylation .

- Purity Assessment : Gradient elution HPLC with UV detection at 210 nm, achieving ≥98% purity .

Q. Which analytical techniques are recommended for assessing purity and stability in pharmaceutical formulations?

- HPLC-DAD : For quantifying impurities at trace levels (≤0.1%) using a mobile phase of acetonitrile-phosphate buffer (pH 6.8) and a C8 column .

- LC-MS/MS : To identify degradation products under stress conditions (e.g., oxidation, hydrolysis) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with decomposition observed above 200°C .

Q. How is this compound utilized in impurity profiling of azithromycin-based therapeutics?

As a certified reference material, it aids in:

- Identification of Process-Related Impurities : E.g., residual sulfonylation reagents or incomplete demethylation byproducts .

- Stability-Indicating Methods : Validates forced degradation studies to monitor hydrolytic cleavage of the sulfonamide group .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications at the 3'-N position of azithromycin derivatives?

Comparative SAR studies show:

- Sulfonamide vs. Formyl Groups : The 4-(acetylamino)phenylsulfonyl group enhances solubility but reduces ribosomal binding affinity compared to 3'-N-formyl derivatives, as shown in in vitro translation inhibition assays .

- Demethylation Impact : Removal of the 3'-N-methyl group increases metabolic stability in hepatic microsomes by reducing CYP3A4-mediated oxidation .

Q. How do metabolic interactions of this compound influence co-administered drug efficacy?

- CYP450 Inhibition : The sulfonamide moiety exhibits weak inhibition of CYP2C8 (IC₅₀ = 12 µM) but no significant effect on CYP3A4, as demonstrated in human liver microsome assays .

- Drug-Drug Interaction (DDI) Risk : Low DDI potential in combination therapies, though plasma protein binding (89%) may require dose adjustments for highly protein-bound drugs .

Q. What experimental designs optimize stability studies under varying pH and temperature conditions?

- Forced Degradation Protocols : Use a D-optimal design (pH 2–9, 40–60°C) to model hydrolysis kinetics. LC-MS/MS identifies primary degradation pathways (e.g., sulfonamide cleavage at pH < 3) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor impurity profiles monthly using validated HPLC methods .

Q. What methodologies are employed to study interactions with bacterial ribosomes or eukaryotic targets?

Q. How can contradictory data on solubility versus antimicrobial activity be resolved?

- Solubility-Permeability Trade-off : While aqueous solubility increases by 40% compared to azithromycin (due to sulfonamide polarity), cellular permeability decreases by 25% in Caco-2 assays. Use lipid-based nanoformulations to enhance bioavailability .

Q. What statistical approaches validate analytical method robustness for quantification in biological matrices?

- Design of Experiments (DoE) : A 3³ factorial design optimizes extraction efficiency from plasma (recovery >85%) and minimizes matrix effects .

- ICH Q2(R1) Validation : Assess linearity (r² >0.999), precision (RSD <2%), and accuracy (90–110%) across 1–100 µg/mL ranges .

Q. What are the key degradation pathways under photolytic and oxidative conditions?

- Photodegradation : UV exposure (254 nm) generates a desulfonated product (m/z 734.3) via radical-mediated cleavage .

- Oxidative Stress : Hydrogen peroxide (3% v/v) oxidizes the acetamido group to a nitroso derivative, detectable by LC-MS/MS .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。